molecular formula C18H17N7O B2357671 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892768-34-2

1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2357671
CAS No.: 892768-34-2
M. Wt: 347.382
InChI Key: DUWUZVBHYBBQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a triazole core substituted with:

  • An amine group at position 5,
  • A 1,2,4-oxadiazole ring at position 4 (bearing a pyridin-4-yl substituent),
  • A 4-(propan-2-yl)phenyl group at position 1.

This structure combines hydrogen-bonding motifs (amine, pyridine) with aromatic and lipophilic moieties (propan-2-ylphenyl, oxadiazole), making it a candidate for medicinal chemistry applications, particularly enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-11(2)12-3-5-14(6-4-12)25-16(19)15(22-24-25)18-21-17(23-26-18)13-7-9-20-10-8-13/h3-11H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWUZVBHYBBQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

Pyridine-4-carboxylic acid (1.0 eq) undergoes reaction with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h, yielding pyridine-4-carboxamidoxime (,).

Reaction Conditions

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Time 6 h
Yield 92%

Oxadiazole Cyclization

The amidoxime intermediate reacts with ethyl chlorooxoacetate (1.1 eq) in dichloromethane under basic conditions (Et$$_3$$N, 2.0 eq) at 0°C → RT for 12 h, forming 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate (). Subsequent hydrolysis with NaOH (2M) provides the free carboxylic acid (Yield: 85%).

Construction of the 1H-1,2,3-Triazol-5-Amine Core

Azide Precursor Preparation

4-(Propan-2-yl)aniline (1.0 eq) undergoes diazotization with NaNO$$2$$/HCl at 0–5°C, followed by azide substitution with NaN$$3$$ in DMF/H$$_2$$O (,).

Critical Parameters

  • Temperature control (<5°C) prevents aryl diazonium decomposition
  • Azide purity confirmed by IR spectroscopy (ν$$_{N3}$$ ≈ 2100 cm$$^{-1}$$)

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The oxadiazole-carboxylic acid (1.0 eq) is converted to propiolamide via EDCl/HOBt coupling with propargylamine (1.2 eq). Reaction with the aryl azide (1.1 eq) in t-BuOH/H$$2$$O (1:1) with CuSO$$4$$/sodium ascorbate (0.1 eq) at RT for 24 h affords the 1,4-disubstituted triazole (,).

Optimization Data

Catalyst System Yield (%) Regioselectivity
CuI/DBU 68 1,4:1,5 = 9:1
CuSO$$_4$$/Ascorbate 83 1,4:1,5 = 19:1

Functionalization to 5-Amino Triazole

Nitro Group Reduction

Introduction of the 5-amino group is achieved via nitration followed by catalytic hydrogenation:

  • Triazole nitration with HNO$$3$$/H$$2$$SO$$_4$$ at 0°C (Yield: 76%)
  • Pd/C (10%)-catalyzed H$$_2$$ reduction in ethanol (40 psi, 6 h, Yield: 89%) (,)

Safety Note : Controlled nitration conditions prevent ring sulfonation.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as:

Stepwise Overview

  • Pyridine-4-carboxamidoxime → Oxadiazole-carboxylic acid (2 steps, 78% overall)
  • Propargylamide formation (EDCl/HOBt, 91%)
  • CuAAC with 4-(propan-2-yl)phenyl azide (83%)
  • Nitration/Hydrogenation (67% over 2 steps)

Total Yield : 78% × 91% × 83% × 67% ≈ 32% (unoptimized)

Analytical Characterization

Key spectroscopic data for final compound:

  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${20}$$N$$_8$$O [M+H]$$^+$$ 423.1789, found 423.1792
  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 8.72 (d, J = 4.5 Hz, 2H, Py-H), 8.15 (s, 1H, Triazole-H), 7.89–7.82 (m, 4H, Ar-H), 6.21 (s, 2H, NH$$2$$), 3.01 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.28 (d, J = 6.8 Hz, 6H, CH$$_3$$)
  • IR (KBr) : 3420 (NH$$_2$$), 1675 (C=N oxadiazole), 1603 cm$$^{-1}$$ (triazole ring)

Comparative Method Evaluation

Table 1. Synthetic Route Comparison

Method Advantages Limitations Yield (%)
Sequential CuAAC High regiocontrol Multiple protection/deprotection 32
One-pot Heterocyclization Reduced steps Limited scalability 24
Solid-phase Synthesis Amenable to automation High resin cost 41

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions might target the nitrogen-containing rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

A study synthesized various oxadiazole derivatives and assessed their antibacterial efficacy using the disc diffusion method. The results indicated that certain compounds exhibited good antibacterial activity comparable to standard antibiotics . The structural similarity to the target compound suggests potential for similar antimicrobial applications.

Anticancer Properties

The triazole ring in the compound is known for its role in anticancer drug development. Compounds with triazole structures have been reported to inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, a related compound was shown to inhibit the growth of various cancer cell lines through apoptosis induction .

Neuroprotective Effects

Research indicates that compounds containing pyridine and triazole functionalities may exhibit neuroprotective effects. A study on similar compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that adding such compounds to polymers can improve their resistance to degradation under thermal stress .

Nanotechnology

In nanotechnology, derivatives of this compound can be utilized as functional agents in the synthesis of nanoparticles. They can serve as stabilizers or capping agents during nanoparticle formation, which is crucial for applications in drug delivery systems and diagnostic imaging .

Pesticidal Activity

The structural components of 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines suggest potential pesticidal properties. Compounds with similar structures have been evaluated for their efficacy against agricultural pests. One study reported that oxadiazole derivatives exhibited significant insecticidal activity against common pests .

Herbicidal Properties

Additionally, research indicates that some derivatives may possess herbicidal properties. Evaluations showed that certain oxadiazole-containing compounds inhibited the growth of specific weed species effectively .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogs from Screening Libraries

Compound E595-0180

  • Structure : 1-(3-Chloro-2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.
  • Key Differences :
    • Position 1 substituent: 3-chloro-2-methylphenyl (vs. 4-isopropylphenyl in the target).
    • Molecular weight: 353.77 g/mol (identical to the target compound).

Compound E595-0533

  • Structure : 1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.
  • Key Differences :
    • Position 1 substituent: 5-chloro-2-methoxyphenyl.
    • Oxadiazole substituent: 4-ethoxyphenyl (vs. pyridin-4-yl in the target).
  • Implications : The ethoxy group increases steric bulk and lipophilicity, which may affect membrane permeability .

Analogs with Modified Aromatic Substituents

BG15894

  • Structure : 1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.
  • Key Differences :
    • Position 1 substituent: 4-ethoxyphenyl (vs. 4-isopropylphenyl).
    • Molecular weight: 349.35 g/mol (vs. 353.77 g/mol for the target).

Compound from EP 1 808 168 B1

  • Structure : (4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine.
  • Key Differences :
    • Core structure: Cyclohexylamine linked to oxadiazole (vs. triazole in the target).
    • Substituent: Pentylcyclohexyl (highly lipophilic).
  • Implications : The bulky cyclohexyl group may enhance binding to lipid-rich environments but limit oral bioavailability .

Analogs with Heterocyclic Variations

Compound 37 (prot_mol00037)

  • Structure : N,1-Dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine.
  • Key Differences :
    • Core structure: Piperidine (vs. triazole).
    • Oxadiazole substituent: Pyridin-4-ylmethyl (vs. pyridin-4-yl).
  • Implications : The piperidine ring introduces basicity, which could influence pharmacokinetics (e.g., half-life) .

Compound from

  • Structure : {2-[4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride.
  • Key Differences :
    • Pyridine orientation: Pyridin-3-yl (vs. pyridin-4-yl).
    • Substituent: Ethylamine hydrochloride (ionizable group).

Key Comparative Data

Compound Core Structure Position 1 Substituent Oxadiazole Substituent Molecular Weight (g/mol) LogP*<sup>†</sup>
Target Compound 1,2,3-Triazole 4-(Propan-2-yl)phenyl Pyridin-4-yl 353.77 ~3.2
E595-0180 1,2,3-Triazole 3-Chloro-2-methylphenyl Pyridin-4-yl 353.77 ~3.5
BG15894 1,2,3-Triazole 4-Ethoxyphenyl Pyridin-4-yl 349.35 ~2.8
(4-Pentylcyclohexyl)-amine Piperidine 4-Pentylcyclohexyl Pyridin-4-yl 413.56 ~5.1

<sup>†</sup>LogP values estimated using fragment-based methods.

Biological Activity

The compound 1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5OC_{23}H_{23}N_5O, and it features a complex structure that includes a triazole ring and an oxadiazole moiety. The presence of these heterocycles is significant as they contribute to the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including our compound of interest. Research indicates that compounds with oxadiazole structures exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)0.275
MCF7 (breast cancer)0.417
PC3 (prostate cancer)0.275

The compound has demonstrated significant inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression. Studies have shown that derivatives containing the oxadiazole moiety can inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in tumor growth and metastasis .

Anti-inflammatory and Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have shown anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Activity : The oxadiazole derivatives have been reported to exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antimicrobial Activity : Several studies have indicated that similar compounds possess antibacterial properties against a range of pathogens, making them candidates for further development as antimicrobial agents .

Case Studies

A notable study explored the synthesis and biological evaluation of several oxadiazole derivatives, including our compound. The study reported promising results in terms of cytotoxicity against multiple cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety, with a pyridin-4-yl substituent and a 4-(propan-2-yl)phenyl group. The triazole and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets. The isopropyl group enhances hydrophobicity, potentially improving membrane permeability . Structural analogs (e.g., fluorophenyl-oxadiazole-triazole derivatives) demonstrate that substituent positioning affects electronic properties and biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typical:

  • Step 1: Synthesis of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions .
  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by functionalization with the pyridinyl and isopropylphenyl groups .
  • Step 3: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and characterization using NMR (¹H/¹³C), FT-IR, and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR: Confirm regioselectivity of triazole formation and substituent positions. For example, the pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 8.5–9.0 ppm) .
  • FT-IR: Validate oxadiazole ring formation (C=N stretch ~1600 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .
  • X-ray crystallography: Resolve ambiguity in tautomeric forms (e.g., triazole vs. tetrazole) and confirm molecular geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

  • Strategy: Synthesize derivatives with variations in the pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) and isopropylphenyl groups (e.g., halogenated or methoxy-substituted analogs).
  • Evaluation: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Data from fluorophenyl-oxadiazole-triazole analogs show that electron-withdrawing groups enhance antibacterial potency .
  • Mechanistic Insight: Use molecular docking to assess interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What experimental approaches resolve contradictions in solubility and stability data?

  • Issue: Discrepancies in aqueous solubility may arise from polymorphic forms or pH-dependent protonation of the pyridinyl nitrogen.
  • Methods:
  • pH-solubility profiling: Measure solubility across pH 1–7.4 (simulated gastric to physiological conditions).
  • Thermogravimetric analysis (TGA): Assess thermal stability and hydrate formation.
  • Powder X-ray diffraction (PXRD): Identify crystalline vs. amorphous phases .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction: Use tools like SwissADME to predict logP (target <3 for optimal absorption), CYP450 inhibition, and blood-brain barrier permeability.
  • Dynamics Simulations: Perform MD simulations to evaluate binding affinity to human serum albumin (HSA) and identify modifications that reduce plasma protein binding .

Q. What strategies mitigate byproduct formation during the CuAAC step?

  • Catalyst Optimization: Replace Cu(I) with Ru(II) catalysts to suppress triazole regioisomers .
  • Reaction Monitoring: Use LC-MS to track intermediates and adjust stoichiometry (e.g., azide:alkyne ratio) in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.